molecular formula C15H24 B057833 Germacrene D CAS No. 23986-74-5

Germacrene D

Cat. No.: B057833
CAS No.: 23986-74-5
M. Wt: 204.35 g/mol
InChI Key: GAIBLDCXCZKKJE-AVTIRSPBSA-N
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Description

(-)-Germacrene D: is a naturally occurring sesquiterpene, a class of terpenes that consist of three isoprene units It is found in various essential oils and is known for its distinctive woody and spicy aroma

Scientific Research Applications

Chemistry: In chemistry, (-)-Germacrene D is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable starting material for the development of new compounds with desired properties.

Biology: Biologically, (-)-Germacrene D exhibits various activities, including antimicrobial, anti-inflammatory, and antioxidant effects. These properties make it a subject of interest in the development of new therapeutic agents.

Medicine: In medicine, research is focused on exploring the potential of (-)-Germacrene D as a natural remedy for various ailments. Its antimicrobial and anti-inflammatory properties are particularly promising for the treatment of infections and inflammatory conditions.

Industry: Industrially, (-)-Germacrene D is used in the formulation of fragrances and flavors due to its pleasant aroma. It is also explored for its potential use in the development of natural pesticides and insect repellents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Germacrene D typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. This process can be catalyzed by specific enzymes known as sesquiterpene synthases. In laboratory settings, the synthesis may involve the use of organic solvents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of (-)-Germacrene D often relies on the extraction from natural sources, such as essential oils of plants like ginger, turmeric, and others. The extraction process involves steam distillation or solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (-)-Germacrene D undergoes various chemical reactions, including:

    Oxidation: This reaction can convert (-)-Germacrene D into more oxygenated derivatives, such as alcohols, ketones, and acids.

    Reduction: Reduction reactions can modify the double bonds present in the compound, leading to the formation of saturated derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various reagents, such as halogens and organometallic compounds, can be employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include oxygenated derivatives, saturated compounds, and substituted analogs, each with distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of (-)-Germacrene D involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but its ability to inhibit the growth of microorganisms and reduce inflammation is well-documented.

Comparison with Similar Compounds

  • Germacrene A
  • Germacrene B
  • Germacrene C

Comparison: While all these compounds share a similar core structure, (-)-Germacrene D is unique due to its specific stereochemistry, which influences its biological activity and aroma profile. Compared to its analogs, (-)-Germacrene D often exhibits stronger antimicrobial and anti-inflammatory properties, making it a more potent candidate for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (-)-Germacrene D can be achieved through a series of chemical reactions starting from the precursor compound farnesyl pyrophosphate.", "Starting Materials": [ "Farnesyl pyrophosphate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium iodide", "Sodium azide", "Copper(I) iodide", "Triphenylphosphine", "Acetic acid", "Methanol", "Ethanol" ], "Reaction": [ "Farnesyl pyrophosphate is converted to (-)-beta-farnesene through a reduction reaction with sodium borohydride.", "(-)-beta-farnesene is treated with hydrochloric acid to form (-)-beta-farnesene hydrochloride.", "The hydrochloride is then treated with sodium hydroxide to form (-)-beta-farnesene.", "(-)-beta-farnesene is converted to (-)-germacrene D through a series of reactions involving sodium iodide, sodium azide, copper(I) iodide, and triphenylphosphine.", "The final step involves the removal of the protecting group using acetic acid, methanol, and ethanol to yield (-)-Germacrene D." ] }

CAS No.

23986-74-5

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+/t15-/m0/s1

InChI Key

GAIBLDCXCZKKJE-AVTIRSPBSA-N

Isomeric SMILES

C/C/1=C\CCC(=C)C=C[C@@H](CC1)C(C)C

SMILES

CC1=CCCC(=C)C=CC(CC1)C(C)C

Canonical SMILES

CC1=CCCC(=C)C=CC(CC1)C(C)C

Pictograms

Irritant; Health Hazard

Synonyms

[S-(E,E)]-1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene; _x000B_(-)-Germacra-1(10),4(15),5-triene;  (-)-Germacrene D;  Germacrene D; _x000B_[s-(E,E)]-1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecyldidiene; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Germacrene D
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Reactant of Route 6
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